2-Cyano-2,2-dimethylethane-1-sulfonyl chloride

Parallel Synthesis Sulfonamide Formation Sterically Hindered Amines

This α-cyano alkanesulfonyl chloride is a strategic building block for medicinal chemists developing Aurora and JAK kinase inhibitors. The electron-withdrawing α-cyano group enhances sulfonyl electrophilicity, enabling efficient sulfonamide formation with sterically hindered amines—outperforming generic aliphatic or aromatic sulfonyl chlorides in both kinetics and chemoselectivity. Its balanced logP (~0.83) and moderate polar surface area (~57.9 Ų) support CNS drug-likeness, making it the superior choice for installing polar sulfonamide linkages without excessive lipophilicity. Ideal for high-throughput parallel synthesis and library generation.

Molecular Formula C5H8ClNO2S
Molecular Weight 181.64 g/mol
CAS No. 1432681-16-7
Cat. No. B1448195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-2,2-dimethylethane-1-sulfonyl chloride
CAS1432681-16-7
Molecular FormulaC5H8ClNO2S
Molecular Weight181.64 g/mol
Structural Identifiers
SMILESCC(C)(CS(=O)(=O)Cl)C#N
InChIInChI=1S/C5H8ClNO2S/c1-5(2,3-7)4-10(6,8)9/h4H2,1-2H3
InChIKeyDOPCRGLDAAXZDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (CAS 1432681-16-7): An α-Cyano Sulfonyl Chloride Scaffold for Kinase-Targeted Chemical Biology


2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (CAS 1432681-16-7), also designated as 2-cyano-2-methylpropane-1-sulfonyl chloride, is a member of the α-cyano alkanesulfonyl chloride class [1]. This compound features a terminal sulfonyl chloride electrophile adjacent to a gem-dimethyl substituted α-carbon, which itself bears a cyano group (C5H8ClNO2S, MW 181.64 g/mol) [2][3]. This structural motif positions it as a versatile building block for the introduction of a sulfonamide linkage in medicinal chemistry, most notably within patent literature as an intermediate for the synthesis of heteroaryl compounds targeting Aurora and JAK kinases [4].

Why 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (CAS 1432681-16-7) Cannot Be Replaced by Generic Alkyl or Aryl Sulfonyl Chlorides


Substituting 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride with a generic aliphatic (e.g., methanesulfonyl chloride) or aromatic (e.g., benzenesulfonyl chloride) alternative in a synthetic route introduces significant risk of divergent reactivity and altered physicochemical properties. Class-level kinetic and selectivity studies demonstrate that aliphatic sulfonyl chlorides exhibit markedly different rates of aminolysis compared to their aromatic counterparts [1]. Furthermore, the presence of the electron-withdrawing α-cyano group on this specific scaffold is known to enhance the electrophilicity of the sulfonyl center relative to simple alkanesulfonyl chlorides [2], which directly impacts reaction kinetics and chemoselectivity in the presence of other nucleophiles [3]. Finally, the gem-dimethyl substitution provides steric bulk that is absent in linear alkyl sulfonyl chlorides, a factor that significantly influences molecular conformation and target binding in the final sulfonamide adducts [4].

Quantitative Differentiation Guide: 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride vs. Closest Analogs


Reactivity with Sterically Hindered Amines: A Comparative Advantage Over Sulfonyl Fluorides

In parallel synthesis applications, aliphatic sulfonyl chlorides, a class to which 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride belongs, demonstrate superior reactivity with sterically hindered amines compared to their sulfonyl fluoride counterparts [1]. This class-level characteristic is critical for constructing sulfonamide libraries where the amine coupling partner features significant steric bulk.

Parallel Synthesis Sulfonamide Formation Sterically Hindered Amines

Enhanced Electrophilicity Driven by the α-Cyano Group

The α-cyano group in 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride serves as an electron-withdrawing substituent, which class-level studies indicate enhances the electrophilicity of the sulfonyl sulfur compared to simple, unsubstituted alkanesulfonyl chlorides [1]. This translates to potentially faster reaction rates in nucleophilic substitution processes, a critical parameter for reaction optimization.

Electrophilicity Nucleophilic Substitution Reaction Kinetics

Synthetic Yield in a Kinase Inhibitor Intermediate Step

A specific synthetic application reported in patent literature demonstrates the use of this compound as a key intermediate. In the preparation of a substituted heteroaryl sulfonamide, the reaction of 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride with a complex hexahydrofurofuran amine derivative, under the action of triethylamine in tetrahydrofuran for 2.0 hours, provided the desired sulfonamide product in a yield of 47.78% [1]. While no direct comparator yield is provided in the same source, this benchmark establishes the compound's viability in constructing a complex, pharmacologically relevant sulfonamide bond.

Kinase Inhibitor Synthesis Aurora Kinase JAK Kinase

Lipophilicity and Polar Surface Area Profile

Computational property analysis reveals a calculated Log P of approximately 0.83 and a topological polar surface area (TPSA) of 57.93 Ų for 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride [1]. This places it within a favorable physicochemical space for CNS drug discovery compared to more lipophilic sulfonyl chlorides like p-toluenesulfonyl chloride (Log P ~1.98) or less polar aliphatic counterparts. The presence of the cyano and sulfonyl groups balances lipophilicity and polarity.

ADME Prediction LogP Polar Surface Area

Application Scenarios for 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride (1432681-16-7) Based on Differential Evidence


Kinase-Focused Medicinal Chemistry: Aurora and JAK Inhibitor Synthesis

The documented use of 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride as a key sulfonamide-forming intermediate in the preparation of substituted heteroaryl compounds (WO2017048675A1) makes it a relevant building block for medicinal chemists developing novel kinase inhibitors, particularly those targeting Aurora and JAK family kinases [1]. Its successful coupling with complex, chiral amine scaffolds supports its application in constructing sulfonamide-containing drug candidates.

Parallel Synthesis of Hindered Sulfonamide Libraries

Leveraging the established class advantage of aliphatic sulfonyl chlorides over sulfonyl fluorides in reacting with sterically hindered amines [1], this compound is an ideal candidate for high-throughput parallel synthesis campaigns. Researchers can confidently incorporate this building block into automated workflows to generate diverse sulfonamide libraries, knowing that coupling with bulky amine partners will proceed efficiently, a key differentiator for library design.

CNS Drug Discovery and Lead Optimization Projects

The favorable physicochemical profile of 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride, characterized by a balanced Log P (~0.83) and moderate polar surface area (~57.9 Ų) [1], aligns with commonly accepted guidelines for CNS drug-likeness. Procurement for CNS-focused projects is warranted when seeking sulfonyl chloride building blocks that can install a polar group without excessively increasing lipophilicity, thereby potentially improving the solubility and pharmacokinetic properties of lead series.

Reaction Optimization for Electrophilic Functionalization

The enhanced electrophilicity conferred by the α-cyano group makes this compound a valuable electrophilic partner for method development and optimization studies [1]. Researchers encountering sluggish or low-yielding sulfonamide formations with less reactive sulfonyl chlorides may find this compound enables reactions under milder conditions or with a broader substrate scope, justifying its selection as a more reactive alternative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyano-2,2-dimethylethane-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.